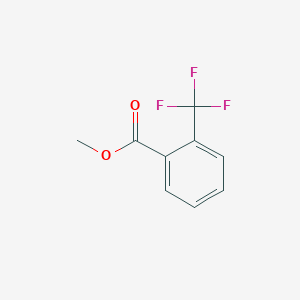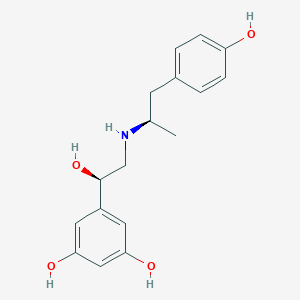
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-glycidol with isopropylamine under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification by recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of (4R,5S)-4-(carboxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one.
Reduction: Formation of (4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-amine.
Substitution: Formation of various substituted oxazolidinones depending on the reagent used.
Aplicaciones Científicas De Investigación
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of antibiotics and antiviral agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of (4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5S)-5-(hydroxymethyl)tetrahydrofuran-2,4-diol
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(12-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}dodecyl)piperidine-3,4,5-triol
Uniqueness
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as both a chiral auxiliary and a building block for complex molecules sets it apart from other similar compounds.
Propiedades
Número CAS |
125414-63-3 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6+/m1/s1 |
Clave InChI |
JEWAVIAAMJCPAG-RITPCOANSA-N |
SMILES |
CC(C)C1C(NC(=O)O1)CO |
SMILES isomérico |
CC(C)[C@H]1[C@H](NC(=O)O1)CO |
SMILES canónico |
CC(C)C1C(NC(=O)O1)CO |
Sinónimos |
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R,5S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)







